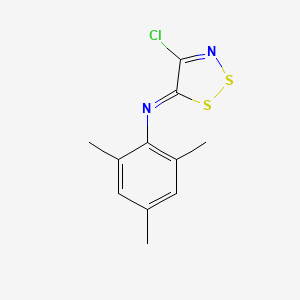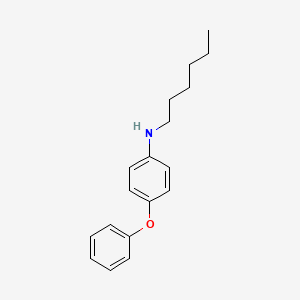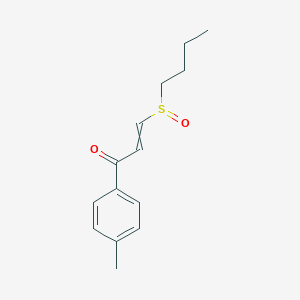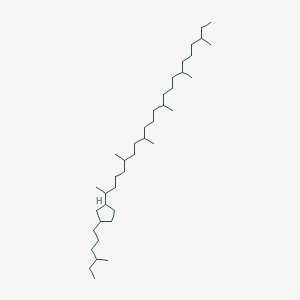
3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione typically involves the reaction of quinazoline derivatives with appropriate thiolating agents. One common method includes the alkylation of 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione followed by thiolation to introduce the dithione functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the dithione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione is not well-documented. it is likely to interact with biological targets through its hydroxyethyl and dithione groups, which can form hydrogen bonds and undergo redox reactions. These interactions may modulate the activity of enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: This compound shares a similar core structure but lacks the dithione functionality.
3-(2-Hydroxyethylamino)quinoline-2,4(1H,3H)-dione: Another related compound with a quinoline core and hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione is unique due to the presence of both the hydroxyethyl and dithione groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
65626-68-8 |
|---|---|
Molecular Formula |
C10H14N2OS2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C10H14N2OS2/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h13H,1-6H2,(H,11,15) |
InChI Key |
BUUMKCJPBPARRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N(C(=S)N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
stannane](/img/structure/B14472292.png)





![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)

![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
